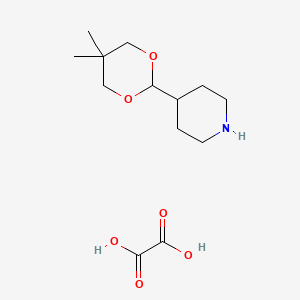

4-(5,5-Dimethyl-1,3-dioxan-2-YL)piperidine oxalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(5,5-Dimethyl-1,3-dioxan-2-YL)piperidine oxalate is a chemical compound that features a piperidine ring substituted with a 5,5-dimethyl-1,3-dioxane moiety. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Méthodes De Préparation

The synthesis of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)piperidine oxalate typically involves the reaction of 4-(5,5-dimethyl-1,3-dioxan-2-yl)piperidine with oxalic acid. The reaction conditions usually include the use of an appropriate solvent and controlled temperature to ensure the formation of the oxalate salt. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Analyse Des Réactions Chimiques

Acid-Base Reactions

The oxalate ion (C2O42−) is a weak acid, enabling neutralization reactions with strong bases:C11H21NO2⋅C2H2O4+2NaOH→C11H21NO2⋅2H2O+Na2C2O4This reaction replaces the oxalate with hydroxide ions, forming the free base 4-(5,5-dimethyl-1,3-dioxan-2-yl)piperidine and sodium oxalate.

Hydrolysis of the Dioxane Acetal

The 1,3-dioxane ring is an acetal susceptible to acidic hydrolysis, breaking into a diol and a carbonyl compound. For example:Dioxane ring+H3O+→Diol+KetoneConditions : Acidic media (e.g., HCl, H2SO4) at elevated temperatures.

Products : Likely yield 3-hydroxy-2-butanone and 1,2-propanediol derivatives .

Thermal Decomposition

Under high temperatures (>204°C, its melting point), the compound decomposes into hazardous gases:C13H23NO6→CO+CO2+NOx+residual organicsKey Products : Carbon monoxide, carbon dioxide, nitrogen oxides .

Oxidation Reactions

The piperidine moiety may undergo oxidation in the presence of strong oxidizers (e.g., KMnO4, H2O2):PiperidineOxidizerN Oxide or ring opened productsHazard Note : Reactions with oxidizers are exothermic and may release toxic gases .

Interaction with Acid Chlorides

The oxalate ion can react with acid chlorides (e.g., acetyl chloride) via nucleophilic acyl substitution:C2O42−+2RCOCl→2RCOO−+Cl−+CO2↑Outcome : Formation of carboxylic acid derivatives and release of CO2 .

Stability in Aqueous Media

The compound is sparingly soluble in water but may slowly hydrolyze under prolonged exposure to moisture. Hydrolysis products include oxalic acid and the free piperidine-dioxane base .

Applications De Recherche Scientifique

Biological Applications

1. Medicinal Chemistry

The compound has been investigated for its potential as a pharmacological agent. Research suggests that derivatives of piperidine compounds can exhibit significant biological activities, including:

- Antimicrobial Activity: Compounds similar to 4-(5,5-Dimethyl-1,3-dioxan-2-YL)piperidine oxalate have shown effectiveness against various bacterial strains, making them candidates for antibiotic development .

- Renin Inhibition: Studies have identified piperidine derivatives as potent renin inhibitors, suggesting potential applications in treating hypertension .

2. Neuropharmacology

The structural features of this compound may allow it to interact with neurotransmitter systems. Compounds with similar structures have been studied for their effects on cognitive functions and mood disorders.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the piperidine ring followed by the introduction of the dioxane moiety. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of synthesized compounds.

Material Science Applications

1. Polymer Chemistry

Due to its unique structure, this compound may be utilized in the development of new polymeric materials with enhanced properties such as flexibility and durability.

2. Drug Delivery Systems

The compound's solubility and stability profile make it a candidate for incorporation into drug delivery systems. Its ability to form complexes with other pharmaceutical agents can enhance bioavailability and therapeutic efficacy.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various piperidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited significant inhibitory effects on bacterial growth .

Case Study 2: Renin Inhibitor Development

Research focused on designing new renin inhibitors based on piperidine structures demonstrated that modifications to the piperidine ring could enhance potency and selectivity. The findings support further investigation into derivatives like this compound for hypertension treatment .

Mécanisme D'action

The mechanism of action of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)piperidine oxalate involves its interaction with specific molecular targets. The piperidine ring can interact with biological receptors or enzymes, influencing their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar compounds to 4-(5,5-Dimethyl-1,3-dioxan-2-YL)piperidine oxalate include:

4-(5,5-Dimethyl-1,3-dioxan-2-YL)piperidine hydrochloride: This compound has a similar structure but differs in the counterion.

4-(1,3-Dioxolan-2-yl)piperidine oxalate: This compound has a different substituent on the piperidine ring. The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.

Activité Biologique

4-(5,5-Dimethyl-1,3-dioxan-2-YL)piperidine oxalate is a compound with significant potential in various biological applications. Its unique chemical structure, characterized by a piperidine ring and a dioxane moiety, suggests interesting pharmacological properties. This article reviews the biological activity of this compound based on diverse sources, including toxicological data, potential therapeutic uses, and relevant case studies.

- Molecular Formula : C13H23NO6

- Molecular Weight : 289.33 g/mol

- CAS Number : 423768-60-9

- Purity : ≥90%

Toxicological Profile

The toxicological effects of this compound have been evaluated in various studies:

The compound is classified as having moderate toxicity upon ingestion and can cause irritation to the skin and eyes. Long-term exposure is not expected to produce chronic health effects .

Pharmacological Potential

Research indicates that compounds with similar structural features may exhibit various pharmacological activities:

- Neuroprotective Effects : Compounds containing piperidine rings have been associated with neuroprotective properties. For instance, studies on related piperidine derivatives suggest they may help in conditions like Alzheimer's disease by inhibiting acetylcholinesterase activity .

- Antioxidant Activity : The dioxane structure may contribute to antioxidant properties, which can protect against oxidative stress in cells. This is particularly relevant in the context of kidney health, where oxidative damage is a significant concern .

- Hypolipidemic Effects : Similar compounds have shown potential in reducing plasma triglycerides and cholesterol levels, indicating a possible role in managing metabolic disorders .

Case Studies

A few notable studies highlight the biological activity of related compounds:

- Protective Effects Against Oxidative Damage : In vitro studies demonstrated that polysaccharides derived from Porphyra yezoensis could protect renal epithelial cells from oxidative damage caused by oxalic acid. This suggests that derivatives of oxalic acid may also play a protective role in cellular environments .

- Cell Viability Studies : Research involving cell lines treated with compounds similar to this compound showed improved cell viability and reduced apoptosis under oxidative stress conditions. This indicates potential therapeutic applications in protecting cells from damage .

Propriétés

IUPAC Name |

4-(5,5-dimethyl-1,3-dioxan-2-yl)piperidine;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2.C2H2O4/c1-11(2)7-13-10(14-8-11)9-3-5-12-6-4-9;3-1(4)2(5)6/h9-10,12H,3-8H2,1-2H3;(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIVKYBWHPORZOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)C2CCNCC2)C.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.